BenchChemオンラインストアへようこそ!

Tak 187

Cryptococcal meningitis Antifungal susceptibility Fluconazole resistance

TAK-187 is a long-lasting triazole CYP51 inhibitor developed by Takeda. Essential for research on intermittent antifungal/antiparasitic dosing due to its long terminal half-life. Demonstrates superior in vitro potency against fluconazole-resistant C. neoformans and benznidazole/nifurtimox-resistant T. cruzi strains. Ideal for validating long-acting therapy models in cryptococcal meningitis and Chagas disease. Not for human use. Request a quote.

Molecular Formula C23H20F6N6O3
Molecular Weight 542.4 g/mol
CAS No. 155432-64-7
Cat. No. B1681208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak 187
CAS155432-64-7
Synonyms2-(2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)-4-(4-(2,2,3,3-tetrafluoropropoxy)phenyl)-3(2H,4H)-1,2,4-triazolone
TAK 187
TAK-187
Molecular FormulaC23H20F6N6O3
Molecular Weight542.4 g/mol
Structural Identifiers
SMILESCC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C(=O)N(C=N3)C4=CC=C(C=C4)OCC(C(F)F)(F)F
InChIInChI=1S/C23H20F6N6O3/c1-14(22(37,9-33-12-30-11-31-33)18-7-2-15(24)8-19(18)25)35-21(36)34(13-32-35)16-3-5-17(6-4-16)38-10-23(28,29)20(26)27/h2-8,11-14,20,37H,9-10H2,1H3/t14-,22-/m1/s1
InChIKeyCBHTUKXHISWMTH-JLCFBVMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TAK-187 (155432-64-7): A Long-Acting Triazole Antifungal and Antiparasitic Agent for Research on Fungal and Trypanosomal Infections


TAK-187 (CAS: 155432-64-7) is a synthetic, long-lasting triazole derivative that functions as an inhibitor of sterol C14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway [1]. It was originally developed by Takeda Chemical Industries, Ltd. and was selected as a candidate for clinical trials as a novel antifungal agent [2]. Preclinical studies have demonstrated its potent activity against a range of fungal pathogens, including Cryptococcus neoformans and Candida albicans, as well as the parasite Trypanosoma cruzi, the causative agent of Chagas disease [3][4][5]. The compound's defining characteristic is its remarkably long terminal half-life in vivo, which allows for effective intermittent dosing in animal models of infection, a key differentiating feature from many standard-of-care azoles [3].

Why Fluconazole or Benznidazole Are Not Adequate Substitutes for TAK-187 in Cryptococcal Meningitis and Chagas Disease Research


The specific choice of TAK-187 over other antifungal triazoles (e.g., fluconazole) or antiparasitic nitroimidazoles (e.g., benznidazole) is critical for experimental protocols designed to model intermittent or pulse-dosing regimens and for targeting drug-resistant strains. Unlike the comparator agents which require daily administration, TAK-187's unique pharmacokinetic profile, characterized by a long terminal half-life, enables therapeutic efficacy with infrequent dosing schedules (e.g., two doses spaced seven days apart) [1]. Furthermore, its superior in vitro potency is demonstrated against fluconazole-resistant fungal isolates [2] and benznidazole/nifurtimox-resistant T. cruzi strains [3], where the comparator drugs exhibit limited or no activity. Consequently, substituting TAK-187 with a more common azole in these contexts would not recapitulate the specific pharmacodynamic effects of sustained drug exposure, leading to experimental failure in models evaluating long-acting, intermittent therapy or in studies involving resistant pathogens.

Quantitative Evidence of TAK-187's Differentiation from Comparator Antifungals and Antiparasitics


TAK-187 Demonstrates Eightfold Superior Potency Compared to Fluconazole Against Cryptococcus neoformans

In an in vitro study assessing the activity of TAK-187 against multiple isolates of Cryptococcus neoformans, including strains with elevated fluconazole MICs, the compound was found to be significantly more potent. The MICs of TAK-187 were at least eightfold lower than those of fluconazole across the panel of isolates tested [1].

Cryptococcal meningitis Antifungal susceptibility Fluconazole resistance

Intermittent TAK-187 Dosing Achieves Efficacy Comparable to Daily Fluconazole in Rabbit Cryptococcal Meningitis Model

In a rabbit model of experimental cryptococcal meningitis, TAK-187 was evaluated using an intermittent dosing schedule. The study found that as little as two doses of TAK-187, administered 7 days apart, were effective in treating the infection [1]. This efficacy was compared to that of daily treatment with fluconazole, which requires a 12-dose daily regimen to achieve a similar therapeutic effect [2]. Plasma and cerebrospinal fluid (CSF) TAK-187 concentrations remained many times higher than the MICs and fungicidal concentrations throughout the study period [3].

Cryptococcal meningitis In vivo efficacy Intermittent dosing Pharmacokinetics

TAK-187 Exhibits Superior Protection Against Cardiac Damage Compared to Benznidazole in Murine Chagas Disease Model

A comparative study in a murine model of Chagas disease directly evaluated the ability of TAK-187 and the standard-of-care drug benznidazole (BZL) to prevent Trypanosoma cruzi-induced cardiac damage. The results demonstrated that TAK-187 was more effective than benznidazole in preventing cardiac damage in the infected experimental animals [1]. TAK-187 was administered at 20 mg/kg every other day for 60 days, while benznidazole was given at 200 mg/kg daily for 30 days [2].

Chagas disease Cardiac pathology Trypanosoma cruzi In vivo efficacy

TAK-187 is Active Against T. cruzi Strains Resistant to Current Clinical Therapies

The in vitro and in vivo activity of TAK-187 was evaluated against T. cruzi strains with different susceptibilities to the drugs used clinically, namely nitrofurans (nifurtimox) and nitroimidazoles (benznidazole). The study found that TAK-187, administered orally at 20 mg/kg, induced complete protection against death and high rates (60-100%) of parasitological cure in a murine model of acute Chagas disease, regardless of the infecting strain's susceptibility to the current clinical drugs [1].

Chagas disease Drug resistance Trypanosoma cruzi Antiparasitic activity

TAK-187 is the Most Potent Stereoisomer of the Compound Series

A study was conducted to clarify the relationship between stereochemistry and biological activity for TAK-187 and its three stereoisomers: (1S,2S), (1R,2S), and (1S,2R). In vitro and in vivo assays of antifungal activity revealed that TAK-187, the (1R,2R) stereoisomer, is the most potent among the four [1].

Stereoisomer Structure-activity relationship Antifungal Candida albicans

Key Research Applications for TAK-187 in Antifungal and Antiparasitic Drug Discovery


Investigating Intermittent Dosing Regimens for Chronic Fungal Suppressive Therapy

Based on evidence that TAK-187 is effective in a rabbit model of cryptococcal meningitis with as little as two doses given a week apart, compared to daily dosing required for fluconazole [1], researchers can use this compound to model and validate long-acting, intermittent treatment protocols. This application is specifically for studies aiming to reduce dosing frequency for chronic conditions like cryptococcal meningitis in immunocompromised patients.

Evaluating Treatments for Fluconazole-Resistant Cryptococcal Infections

Given that TAK-187 exhibits MICs at least eightfold lower than fluconazole against multiple C. neoformans isolates, including those with elevated fluconazole MICs [1], this compound serves as a positive control or a lead candidate in in vitro and in vivo studies targeting azole-resistant cryptococcosis. Its use is scientifically justified for experiments focused on overcoming fluconazole resistance.

Developing Therapies for Benznidazole- and Nifurtimox-Resistant Chagas Disease

TAK-187 demonstrated high rates (60-100%) of parasitological cure in a murine model of acute Chagas disease infected with T. cruzi strains resistant to the standard clinical drugs benznidazole and nifurtimox [1]. This compound is therefore a critical research tool for investigating new therapeutic strategies against drug-resistant T. cruzi and for validating new drug targets in the parasite's sterol biosynthesis pathway.

Studying the Prevention of Chagasic Cardiomyopathy

The direct comparative study showing TAK-187 is more effective than benznidazole in preventing cardiac damage in a murine model of Chagas disease [1] makes it a key compound for investigating the pathogenesis of chagasic cardiomyopathy and evaluating the cardioprotective effects of experimental CYP51 inhibitors. This scenario is for research focused on the chronic, life-threatening cardiac manifestations of T. cruzi infection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tak 187

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.